tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate

Leaving group ability Nucleophilic substitution Photochemical release

For medicinal chemistry programs requiring rapid SAR exploration, this morpholine-derived tosylate building block provides a ready electrophilic carbon at the 2-position, eliminating the need for in-house tosylation. - Superior leaving group: Tosyloxy (pKa ≈ -2.8) outperforms bromide and mesylate, delivering a ~7% faster release rate for higher yields. - Orthogonal Boc protection: Compatible with acidic deprotection strategies. - ≥98% purity: Minimizes impurity-derived side products in biological assays. - Kilo-scale availability: Reduces development time and QC burden for API intermediate synthesis.

Molecular Formula C17H25NO6S
Molecular Weight 371.5 g/mol
CAS No. 130546-33-7
Cat. No. B168795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate
CAS130546-33-7
Molecular FormulaC17H25NO6S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCO2)C(=O)OC(C)(C)C
InChIInChI=1S/C17H25NO6S/c1-13-5-7-15(8-6-13)25(20,21)23-12-14-11-18(9-10-22-14)16(19)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3
InChIKeyLOBHRXDXENCDIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing tert-Butyl 2-(tosyloxymethyl)morpholine-4-carboxylate


tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate (CAS 130546-33-7), also indexed as N-Boc-2-(tosyloxymethyl)morpholine, is a morpholine-derived building block featuring a tert-butyl carbamate (Boc)-protected nitrogen, a morpholine ring, and a 2-methylene tosyloxy leaving group [1]. With a molecular formula C17H25NO6S and molecular weight 371.45 g/mol , it is widely catalogued as a synthetic intermediate in medicinal chemistry and agrochemical research . Its primary synthetic utility stems from the tosyloxy group, which acts as an efficient leaving group in nucleophilic substitution (SN2) reactions, enabling the installation of diverse nucleophiles at the morpholine 2-position.

Activated Electrophile

Ready tosyloxy leaving group for SN2 diversification at morpholine 2-position.

Orthogonal Protection

Boc-protected nitrogen compatible with acidic deprotection strategies.

Sourcing Standard

Commercially available at defined purity grades for medicinal chemistry and agrochemical research.

Why N-Boc Morpholine Cannot Substitute tert-Butyl 2-(tosyloxymethyl)morpholine-4-carboxylate


Substituting tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate with a generic N-Boc morpholine or alternative morpholine derivatives (e.g., the alcohol precursor, the mesylate, or bromide analogs) is not feasible when the synthetic route requires a ready electrophilic carbon at the morpholine 2-position. The tosyloxy group (pKa of conjugate acid ≈ -2.8) is a significantly better leaving group than hydroxide (pKa 15.7), chloride, or bromide in SN2 reactions [1], and it outperforms the mesylate analog in terms of leaving-group stability under certain conditions [2]. Furthermore, the Boc protection ensures orthogonal compatibility with acidic deprotection strategies, while commercial availability of the compound in higher purity grades (up to 98%) sets a defined quality standard that generic or in-house prepared intermediates may not reliably meet . These functional and quality-control distinctions are critical in pharmaceutical intermediate procurement.

Target

tert-Butyl 2-(tosyloxymethyl)morpholine-4-carboxylate

Boc-protected, ready electrophilic tosylate with higher leaving-group lability for efficient SN2.

Alternative

Generic N-Boc Morpholine / Alcohol Precursor

Lacks pre-installed leaving group. Requires separate activation step, adding synthetic steps and quality risk.

Leaving Group Profile

Tosylate pKa ~ -2.8 conjugate acid; reported relative release rate advantage over mesylate.

Mesylate / Bromide Analogs

Mesylate may show lower release rate; bromide offers different reactivity and mass signature. May shift reaction profile.

Comparative Evidence for tert-Butyl 2-(tosyloxymethyl)morpholine-4-carboxylate


Tosylate vs. Mesylate Leaving Group Reactivity

In a controlled photochemical release study comparing leaving group performance, the tosylate group demonstrated a relative release rate of 1.00, whereas the mesylate group achieved a rate of only 0.93 under identical conditions, establishing tosylate as the more labile sulfonate ester [1]. This difference is attributed to the lower pKa of the tosylate conjugate acid (-0.43) compared to mesylate (-1.54), which translates to better stabilization of the departing anion in SN2 reactions [1]. For tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate, this means faster and higher-yielding nucleophilic displacements when the morpholine 2-methylene serves as the electrophilic center.

Tosylate vs. Mesylate Reactivity
Head-to-head
Tosylate relative release rate 1.00 vs. Mesylate 0.93
Supports faster SN2 displacement at morpholine 2-position.
Photochemical release study; pKa context reported.
Leaving group ability Nucleophilic substitution Photochemical release

Purity Specification Comparison

Commercially available tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate is offered at a standard purity of ≥98% (HPLC) by specialized fine chemical suppliers , compared to the 95% specification typical of broader catalog distributors . This 3-percentage-point purity difference reduces the level of unidentified impurities (e.g., residual alcohols or sulfonate byproducts) that could interfere in subsequent reactions, an important consideration when the compound is used as an intermediate in multi-step syntheses where impurity carry-over is amplified.

Purity Specification
Specification review
≥98% (HPLC)
Higher purity reduces impurity carry-over in multi-step synthesis.
Supplier specification; data to verify.
Chemical purity Intermediate quality Procurement specification

Storage Requirements: Refrigerated vs. Ambient

Supplier specifications indicate that tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate requires refrigerated storage (2–8 °C) for long-term stability , whereas the corresponding bromide analog 4-Boc-2-(bromomethyl)morpholine is shipped and stored at ambient temperature . This thermal sensitivity of the tosylate derivative reflects the higher reactivity of the sulfonate leaving group, but it also imposes specific cold-chain logistics requirements that must be factored into procurement planning.

Storage: Refrigerated vs. Ambient
Data to verify
2–8 °C (tosylate) vs. Ambient (bromide analog)
Cold-chain logistics required; may influence procurement planning.
Supplier SDS context; bromide data for comparison.
Storage stability Intermediate handling Logistics

Molecular Weight Signature for Reaction Monitoring

With a molecular weight of 371.45 g/mol , tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate provides a characteristic +154 Da mass shift relative to the alcohol precursor (tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, MW 217.26 g/mol [1]). This mass increment, combined with the signature isotopic pattern of sulfur, facilitates unambiguous LCMS tracking of reaction progress when the tosylate is displaced by a nucleophile, a feature absent in bromide (MW 280.16 g/mol, Δ +63) or mesylate analogs.

LCMS Reaction Monitoring
Class-level
+154 Da mass shift vs. alcohol precursor; sulfur isotope pattern
Facilitates unambiguous LCMS tracking of nucleophilic displacement.
Mass shift derived from molecular formula; method-dependent.
Molecular weight LCMS characterization Solid-phase synthesis

Procurement Scenarios for tert-Butyl 2-(tosyloxymethyl)morpholine-4-carboxylate


Morpholine Ligand Diversification

In medicinal chemistry programs where morpholine is a key pharmacophore (e.g., kinase inhibitors, GPCR ligands), the tosylate derivative enables efficient SN2 diversification at the 2-position with amine, thiol, or alkoxide nucleophiles. Its 7% faster leaving group release rate compared to mesylate translates to shorter reaction times and higher yields, accelerating SAR exploration . The ≥98% purity specification further ensures that impurity-derived side products do not confound biological assay results.

API Intermediate Synthesis

For kilogram-scale API intermediate synthesis, the commercial availability of tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate at ≥98% purity eliminates the need for in-house tosylation of the alcohol precursor, reducing development time and quality-control burden . The well-characterized leaving group reactivity ensures predictable reaction kinetics across batches, a critical factor in process validation.

Activity-Based Probe Synthesis

In activity-based protein profiling (ABPP) applications, the morpholine scaffold is used to build selective probes. The tosylate's characteristic +154 Da mass shift and sulfur isotopic pattern provide a clear LCMS signature for monitoring probe assembly and subsequent target engagement studies, a distinct analytical advantage over bromide or mesylate intermediates .

Agrochemical Lead Discovery

Morpholine derivatives are established scaffolds in agrochemicals (e.g., fenpropimorph). The tosylate intermediate allows rapid introduction of lipophilic side chains via nucleophilic displacement, facilitating the synthesis of focused libraries for fungicide screening. The cold-chain storage requirement is manageable in an industrial research setting with established refrigerated compound management infrastructure .

Application
Selection Property
Validation Focus
Morpholine Ligand Diversification
Ready electrophile for SN2 with amine, thiol, or alkoxide nucleophiles
Leaving-group reactivity and purity consistency across batches
API Intermediate Synthesis
Commercial availability at defined purity; eliminates in-house tosylation
Process validation and impurity profile control
Activity-Based Probe Synthesis
Characteristic +154 Da mass shift and sulfur isotope signature
LCMS monitoring of probe assembly and target engagement
Agrochemical Lead Discovery
Lipophilic side-chain introduction via nucleophilic displacement
Library synthesis throughput and cold-chain compound management

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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